molecular formula C9H11N3S B2357879 N-(propan-2-yl)-[1,3]thiazolo[4,5-c]pyridin-2-amine CAS No. 2097925-95-4

N-(propan-2-yl)-[1,3]thiazolo[4,5-c]pyridin-2-amine

Cat. No.: B2357879
CAS No.: 2097925-95-4
M. Wt: 193.27
InChI Key: FNYININYPHVBBL-UHFFFAOYSA-N
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Description

The compound C©©NC=1SC2=C(C=NC=C2)N1 is a heterocyclic compound that has been studied for its potential therapeutic and environmental applications. It belongs to a class of compounds known for their diverse biological activities and is of interest in various fields of scientific research.

Scientific Research Applications

C©©NC=1SC2=C(C=NC=C2)N1: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C©©NC=1SC2=C(C=NC=C2)N1 typically involves the formation of the heterocyclic ring system through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

C©©NC=1SC2=C(C=NC=C2)N1: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with comparable structures and properties. Examples include:

  • SC1=NN=C(C2=CSC3=C2CCCC3)N1
  • NC1=NC(C2=CC=C(C=C2Cl)Cl)N3C(N1)=NC4=CC=CC=C34
  • CC1=NC(N)=C(C(Cl)=N1)CC(CBr)Br

Uniqueness

C©©NC=1SC2=C(C=NC=C2)N1: is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-propan-2-yl-[1,3]thiazolo[4,5-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-6(2)11-9-12-7-5-10-4-3-8(7)13-9/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYININYPHVBBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC2=C(S1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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